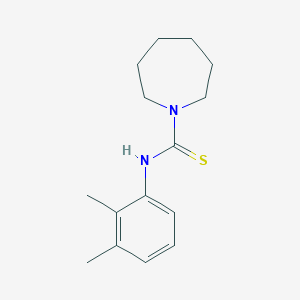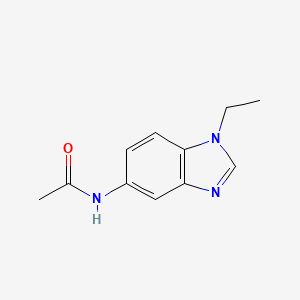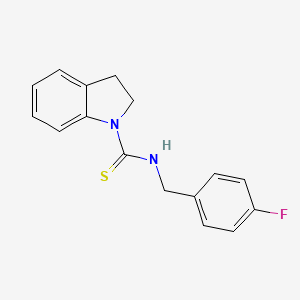
dimethyl 4-(2-chloro-6-fluorophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains elements of chloro-fluorophenyl groups and pyridine structures. It’s likely to be used in advanced organic chemistry or pharmaceutical research .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyridine ring and the introduction of the chloro-fluorophenyl group. The Sandmeyer reaction, which is used for the conversion of an aryl amine to an aryl halide, might be involved in the synthesis .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. It would likely require advanced techniques such as X-ray crystallography for a detailed analysis .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The presence of the pyridine ring and the chloro-fluorophenyl group could make it reactive towards electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity towards different chemical reagents .科学的研究の応用
Antibacterial Agent Development
This compound is structurally related to flucloxacillin, a beta-lactam antibiotic . Its core structure could be modified to enhance its binding affinity to penicillin-binding proteins, which are key targets in bacterial cell wall synthesis. Research in this area could lead to the development of new antibacterial agents that are effective against penicillin-resistant bacterial strains.
Cancer Research
The chloro-fluorophenyl group within the compound’s structure is similar to that found in certain epigenetic modulators . This suggests potential applications in cancer research, where the compound could be used as a starting point for the development of inhibitors targeting enzymes like KDM4A, which are involved in the epigenetic regulation of gene expression and are linked to cancer progression.
Isoxazole Derivatives Synthesis
Isoxazole rings are present in many pharmacologically active molecules. The related compound flucloxacillin contains an isoxazole ring attached to a chloro-fluorophenyl group . Therefore, this compound could serve as a precursor in the synthesis of isoxazole derivatives with potential pharmacological applications.
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
dimethyl 4-(2-chloro-6-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFNO4/c1-8-12(16(21)23-3)15(13(9(2)20-8)17(22)24-4)14-10(18)6-5-7-11(14)19/h5-7,15,20H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITTXNNGVEHGVPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=C(C=CC=C2Cl)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 4-(2-chloro-6-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5692474.png)


![3,4-dimethoxy-N'-({[(4-methylphenyl)thio]acetyl}oxy)benzenecarboximidamide](/img/structure/B5692495.png)
![2-[3-(1H-imidazol-1-yl)propyl]-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B5692500.png)

![di-tert-butyl 2,2'-[(6-oxo-6H-benzo[c]chromene-1,3-diyl)bis(oxy)]diacetate](/img/structure/B5692509.png)
![N-[1-(aminocarbonyl)-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B5692514.png)
![N-[4-(butyrylamino)phenyl]-4-methylbenzamide](/img/structure/B5692519.png)



![3-methyl-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5692572.png)